N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a central structural component in a number of drug classes . The compound also contains a difluorophenyl group, a methoxyphenyl group, and a pyridinyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, triazole compounds in general are known to participate in a variety of chemical reactions due to their versatile structure .Physical and Chemical Properties Analysis
The compound has a molecular weight of 493.49 and a molecular formula of C26 H22 F3 N5 O2 . It has a logP value of 5.1474, a logD value of 5.1373, and a logSw value of -5.2312 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O2/c1-31-19-6-4-18(5-7-19)29-21(15-3-2-8-25-13-15)20(27-28-29)22(30)26-12-14-9-16(23)11-17(24)10-14/h2-11,13H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCAEVQOPFNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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